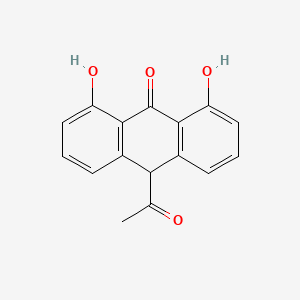

10-Acetyl dithranol

Description

Structure

3D Structure

Properties

CAS No. |

3022-61-5 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

10-acetyl-1,8-dihydroxy-10H-anthracen-9-one |

InChI |

InChI=1S/C16H12O4/c1-8(17)13-9-4-2-6-11(18)14(9)16(20)15-10(13)5-3-7-12(15)19/h2-7,13,18-19H,1H3 |

InChI Key |

JLVFGQSHNYEUIN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

Canonical SMILES |

CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

Other CAS No. |

3022-61-5 |

Synonyms |

10-acetyl dithranol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 10 Acetyl Dithranol

Established Synthetic Routes for 10-Acetyl Dithranol

The primary and most documented method for synthesizing this compound involves the acylation of its parent compound, dithranol (also known as anthralin). google.com This process targets the reactive meso-position (C-10) of the dithranol molecule.

Acylation Reactions Utilizing Dithranol Precursors

The synthesis of this compound is predominantly achieved through the acylation of dithranol. google.com This reaction involves introducing an acetyl group at the C-10 position of the 1,8-dihydroxy-9(10H)-anthracenone structure. Historically, different acetylating agents have been employed.

Early methods reported in the 1960s utilized ketene (B1206846) to react with dithranol, yielding this compound. google.com However, this approach is less common due to the hazardous nature of ketene, which is a poisonous and irritant gas, making its storage and use inconvenient. google.com

A more conventional and widely reported method involves the use of acetyl chloride as the acetylating agent. google.com In this reaction, dithranol is treated with acetyl chloride, often in the presence of a base and a suitable solvent, to facilitate the substitution at the C-10 position. google.comnih.gov Another approach involves the acylation of anthralin (B1665566) using arylacetic acids in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

It is crucial to control reaction conditions to favor C-acylation over O-acylation. For instance, the acylation of dithranol with acetylsalicylic acid chloride in toluene (B28343) and collidine was found to yield the O-acylated product instead of the desired 10-(acetylsalicyl)anthralin. acs.org A revised procedure to achieve C-10 benzoylation involved reacting 1,8-diacetoxy-9(10H)-anthracenone with benzoyl chloride and sodium hydride, followed by hydrolysis of an enol ester intermediate. acs.org

Optimization of Reaction Conditions and Yields

Significant efforts have been made to optimize the synthesis of this compound to improve yields, simplify the procedure, and reduce the toxicity of the reagents used. google.com Early syntheses reported yields of around 25% using ketene and 48% using acetyl chloride in benzene (B151609). google.com A later method using toluene as a solvent reported a yield of only 31% and involved a more complex procedure of repeated additions and refluxing. google.com

To address these limitations, an optimized method was developed involving the dissolution of dithranol in toluene, followed by the addition of pyridine (B92270) as a base at a cooled temperature of -5 to 4°C. google.com Acetyl chloride is then added, and the reaction proceeds for 30 to 40 minutes at -3 to 8°C. google.com This optimized process offers several advantages, including:

Higher Yields : The yield is significantly improved compared to previously reported methods. google.com

Reduced Toxicity : It replaces the more toxic solvent benzene with the less toxic toluene. google.com

Simplified Operation : The procedure is less cumbersome than methods requiring multiple reflux steps. google.com

The table below summarizes a comparison of different synthetic routes for this compound.

| Acetylating Agent | Solvent | Base | Conditions | Yield | Reference |

| Ketene | Not Specified | Not Specified | Not Specified | 25% | google.com |

| Acetyl Chloride | Benzene | Not Specified | Low temperature | 48% | google.com |

| Acetyl Chloride | Toluene | Not Specified | Room temp, then reflux | 31% | google.com |

| Acetyl Chloride | Toluene | Pyridine | -3 to 8°C | Significantly Improved | google.com |

Table 1: Comparison of Synthetic Routes for this compound

Synthesis of Dithranol Analogues and 10-Meso-Substituted Derivatives

The modification of the dithranol structure at the 10-position has led to the synthesis of numerous analogues, including various acyl and alkyl derivatives. karger.commedicaljournalssweden.se These modifications are intended to alter the molecule's properties.

Design and Preparation of Acyl Analogues

A variety of 10-acyl analogues of dithranol have been synthesized and studied. medicaljournalssweden.senih.gov The general principle involves the reaction of dithranol with different acid chlorides in the presence of a base. nih.gov This approach allows for the introduction of various acyl chains at the C-10 position.

Examples of synthesized 10-acyl dithranol analogues include:

10-Propionyl dithranol and 10-Butyryl dithranol (Butantrone) : These compounds have been synthesized and compared to dithranol. nih.govsemanticscholar.org

L-acetyllactyldithranol and Acetylsalicyldithranol : These were prepared by reacting dithranol with the corresponding acid chlorides (L-acetyllactic acid chloride and acetylsalicylic acid chloride) in toluene with pyridine or collidine as a base. nih.gov

10-Valeryldithranol and 10-Myristoyldithranol : These represent analogues with longer acyl chains. medicaljournalssweden.se

10-(ω-Carboxyacyl)-dithranol derivatives : These have also been reported. uni-regensburg.de

Studies have shown that as the length of the carbon chain of the 10-acyl substituent increases (from 2 carbons to 14 carbons), the staining and irritative properties of the molecule tend to decrease. medicaljournalssweden.se The table below lists several synthesized acyl analogues.

| Acyl Analogue | Precursors | Reference |

| 10-Propionyl dithranol | Dithranol, Propionyl chloride | nih.govsemanticscholar.org |

| 10-Butyryl dithranol (Butantrone) | Dithranol, Butyryl chloride | medicaljournalssweden.senih.gov |

| L-acetyllactyldithranol | Dithranol, L-acetyllactic acid chloride | nih.gov |

| Acetylsalicyldithranol | Dithranol, Acetylsalicylic acid chloride | nih.gov |

| 10-Valeryldithranol | Dithranol, Valeryl chloride | medicaljournalssweden.se |

| 10-Myristoyldithranol | Dithranol, Myristoyl chloride | medicaljournalssweden.se |

Table 2: Examples of Synthesized 10-Acyl Dithranol Analogues

Synthesis of Alkyl and Other Substituted Derivatives

Beyond acyl analogues, other substituents have been introduced at the meso-10 position of dithranol.

Alkyl Derivatives: The synthesis of 10-alkyl derivatives of dithranol has been achieved by refluxing dithranol with various alkyl iodides in acetone (B3395972) containing potassium carbonate (K₂CO₃) for two hours. acs.org This method has been used to prepare a series of C1 to C5 n-alkyl derivatives. acs.org

Other Substituted Derivatives: A broader range of derivatives has been explored to create dithranol hybrids. One synthetic route involves the selective alkylation of dithranol at the C-10 position with tert-butyl bromoacetate. nih.gov This is followed by acid-mediated deprotection to yield a carboxylic acid intermediate. This intermediate can then be coupled with various amines, such as polyamines (putrescine, spermidine, spermine), dopamine, aliphatic amines, and substituted benzylamines, to produce a series of dithranol hybrids and simple amides. nih.gov

Furthermore, the synthesis of 10-benzylidene-1,8-dichloro-9(10H)-anthracenone derivatives has been described, indicating another class of modification at the 10-position. google.com

| Derivative Type | Synthetic Approach | Example Substituents | Reference |

| n-Alkyl | Reaction with alkyl iodides in acetone/K₂CO₃ | C1-C5 n-alkyl | acs.org |

| Amide Hybrids | Alkylation with tert-butyl bromoacetate, followed by coupling with amines | Dodecylamide, Benzylamide, DTR-Spermine hybrid | nih.gov |

| Benzylidene | Vilsmeier-type reaction or reaction with benzoyl chloride/DMF | Benzylidene | acs.orggoogle.com |

Table 3: Synthesis of Alkyl and Other Substituted Dithranol Derivatives

Structural Characterization and Computational Analysis of 10 Acetyl Dithranol

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive structure of 10-Acetyl Dithranol has been confirmed through a suite of spectroscopic and analytical methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). google.com These techniques probe the molecule's atomic arrangement and connectivity, providing a unique chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of the molecule. For this compound, specific chemical shifts observed in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) correspond to each unique proton and carbon atom in the structure, confirming the presence of the acetyl group and the integrity of the anthrone (B1665570) core.

Table 1: ¹H-NMR Spectroscopic Data for this compound Data recorded at 500MHz in DMSO-d₆.

| Chemical Shift (δ) ppm | Number of Protons | Multiplicity | Assignment |

|---|---|---|---|

| 11.94 | 2H | s | 1-OH, 8-OH |

| 7.61 | 2H | t | H-3, H-6 |

| 7.05 | 2H | d | H-4, H-5 |

| 6.98 | 2H | d | H-2, H-7 |

| 5.57 | 1H | s | H-10 |

| 2.10 | 3H | s | H-16 (Acetyl CH₃) |

Data sourced from patent CN102936192B.

Table 2: ¹³C-NMR Spectroscopic Data for this compound Data recorded at 125MHz in DMSO-d₆.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 202.5 | C-15 (Acetyl C=O) |

| 193.3 | C-9 (Anthrone C=O) |

| 162.1 | C-1, C-8 |

| 139.3 | C-13, C-14 |

| 137.1 | C-3, C-6 |

| 119.1 | C-4, C-5 |

| 116.8 | C-2, C-7 |

| 115.0 | C-11, C-12 |

| 57.2 | C-10 |

Data sourced from patent CN102936192B.

Vibrational Spectroscopy (FT-IR): Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features. For instance, the prominent band around 1712.6 cm⁻¹ is indicative of the acetyl carbonyl (C=O) stretching vibration, distinguishing it from its parent compound, Dithranol. spectroscopyonline.com Other significant peaks correspond to phenolic hydroxyl groups (O-H), aromatic rings (C=C), and C-H bonds. researchgate.net

Table 3: Selected FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3250-3600 | ν (O-H) | Phenolic Hydroxyl Group |

| 3000-3100 | ν (C-H) | Phenyl Ring |

| 2968-2888 | ν (C-H) | Methyl and Methylene (B1212753) |

| 1712.6 | γ (C=O) | Carbonyl (Acetyl) |

| 1599-1610 | ν (C=C) | Phenyl Ring |

| 1228.9 | ν (C-O) | C-O Bond |

Data sourced from patent CN102936192B.

Mass Spectrometry (MS) and X-ray Crystallography: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio, which is used to determine its precise molecular formula, C₁₆H₁₂O₄. ncats.io Furthermore, X-ray crystallography has been employed to determine the three-dimensional atomic structure of molecules by analyzing how a crystal sample diffracts an X-ray beam. wikipedia.orgyale.edu This technique has been used to study oxidized acetyl dithranol in complex with enzymes, providing definitive proof of its structure and spatial arrangement within a biological binding site.

Quantum Chemical Calculations and Molecular Modeling

To complement experimental data, quantum chemical calculations and molecular modeling offer profound insights into the electronic structure and reactivity of this compound. researchgate.netresearchgate.net These computational methods, particularly those based on Density Functional Theory (DFT), can predict a wide range of molecular properties. researchgate.netmdpi.com

Molecular Structure Optimization

The first step in computational analysis is to determine the molecule's most stable three-dimensional geometry, its lowest energy state. researchgate.net Using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound are optimized. mdpi.comnepjol.info This process yields a precise, theoretical 3D model of the molecule that serves as the foundation for all subsequent property calculations. The resulting structure confirms the non-planar nature of the central ring system, which is characteristic of anthracenone (B14071504) derivatives.

Vibrational and Electronic Spectra Simulation (e.g., UV-VIS)

Computational methods can simulate the vibrational and electronic spectra of this compound, which can then be compared with experimental results for validation.

Vibrational Spectra: The same DFT methods used for geometry optimization can calculate the vibrational frequencies corresponding to the FT-IR and FT-Raman spectra. researchgate.net These theoretical spectra help in the precise assignment of each experimental absorption band to a specific molecular motion, such as the stretching or bending of particular bonds. nepjol.info

Electronic Spectra (UV-VIS): Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the UV-VIS absorption spectrum. mdpi.commdpi.comnih.gov These calculations predict the wavelengths of maximum absorption (λmax) that correspond to electronic transitions between different molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The simulated spectrum provides a theoretical basis for the observed color and photochemical properties of the compound.

Molecular Orbital and Electronic Property Analysis (e.g., MEP, TDOS, RDG Analysis)

Molecular Orbital Analysis: The frontier molecular orbitals, HOMO and LUMO, are critical for understanding a molecule's chemical reactivity and electronic properties. sciensage.infoaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxy-anthracene ring system, which acts as the primary electron donor. The LUMO, or electron acceptor, would also be distributed across the aromatic system. sciensage.info

Table 4: Calculated Electronic Properties of Dithranol (Reference for this compound)

| Property | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential (electron-donating ability) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity (electron-accepting ability) |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability |

These properties are calculated using DFT methods and provide a framework for understanding the electronic behavior of this compound. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the surface of a molecule. nih.govchemrxiv.org It is an invaluable tool for predicting reactivity. nih.gov For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, indicating these are likely sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the phenolic hydrogens. chemrxiv.org

Total Density of States (TDOS): The TDOS provides a graphical representation of the number of available molecular orbitals at each energy level. researchgate.netmdpi.com The TDOS plot visually illustrates the electronic structure, including the valence and conduction bands and the crucial HOMO-LUMO gap, offering a deeper understanding of the molecule's electronic characteristics. mdpi.com

Reduced Density Gradient (RDG) Analysis: RDG analysis is a sophisticated computational technique used to identify and visualize non-covalent interactions within a molecule. researchgate.netmdpi.com By plotting the reduced density gradient against the electron density, it is possible to distinguish between strong repulsive interactions (steric clashes), weak van der Waals interactions, and strong attractive interactions like hydrogen bonds. mdpi.comresearchgate.net For this compound, RDG analysis would highlight the intramolecular hydrogen bonds between the phenolic hydroxyl groups and the anthrone carbonyl oxygen, which are key to its structural stability.

Molecular and Cellular Mechanisms of Action in Preclinical in Vitro Systems

Investigation of Cellular Respiration and Mitochondrial Targeting

A primary target for dithranol's cellular activity is the mitochondrion, the organelle responsible for cellular respiration and energy production. medicaljournals.se Studies have demonstrated that dithranol accumulates in the mitochondria of keratinocytes. medicaljournals.se This accumulation disrupts the mitochondrial electron transport chain, interfering with the cell's energy supply and ultimately leading to a reduction in ATP synthesis. medicaljournals.se

The interaction with mitochondria leads to observable consequences for cellular respiration. In vitro experiments using primary rat epidermal keratinocytes showed that exposure to dithranol resulted in a pattern of altered oxygen consumption similar to that seen in isolated mitochondria. nih.gov This included an increase in cyanide-insensitive respiration, indicating a disruption of the primary electron transport pathway. nih.gov Furthermore, dithranol has been shown to be a potent inducer of respiration-deficient mutants in yeast, which is thought to occur via interaction with mitochondrial DNA. medicaljournalssweden.se Ultrastructural analysis of dithranol-treated psoriatic epidermis revealed mitochondrial changes, including disturbed cristae formation, which is consistent with the formation of respiration-deficient mitochondria. medicaljournalssweden.se This potent effect on cellular respiration and energy production is believed to be a key contributor to its antiproliferative effects. medicaljournals.se

Modulation of Cell Proliferation Pathways in Keratinocyte Cell Lines

Psoriasis is characterized by the hyperproliferation of keratinocytes. patsnap.com Dithranol effectively counters this by inhibiting the proliferation of epidermal cells. patsnap.comnih.gov The core mechanism behind this antiproliferative effect is the inhibition of DNA synthesis and replication. medicaljournals.sepatsnap.comontosight.ai By impeding DNA replication, dithranol slows the excessive cell division that characterizes psoriatic plaques. This action is not considered a direct interaction with DNA itself, but rather a consequence of its impact on cellular energy metabolism. medicaljournals.se

Studies using immortalized keratinocyte cell lines, such as HaCaT, are central to understanding these effects. Research has shown that dithranol inhibits cell proliferation in these culture systems, providing a model for its in vivo efficacy. medicaljournals.semdpi.com The inhibition of DNA synthesis in rapidly dividing skin cells leads to a reduction in the characteristic scaling and thickening of the skin in psoriasis. ontosight.aiontosight.ai

Induction of Programmed Cell Death (Apoptosis) in Cultured Cells

Beyond simply halting proliferation, dithranol actively induces programmed cell death, or apoptosis, in keratinocytes. researchgate.netpatsnap.com This pro-apoptotic strategy is considered a key therapeutic mechanism for clearing psoriatic lesions. researchgate.netmdpi.com In vitro investigations using the HaCaT human keratinocyte cell line have detailed the sequence of apoptotic events following dithranol exposure. researchgate.netoup.comnih.gov

The dithranol-induced apoptotic cascade is both dose- and time-dependent. researchgate.netnih.gov Key events in this pathway include:

Caspase Activation: The earliest detected event is the activation of effector caspases, such as caspase-3 and caspase-7, which can be observed as early as 6 hours after treatment. oup.comnih.gov

Phosphatidylserine (B164497) Externalization: Following caspase activation, phosphatidylserine, a lipid normally found on the inner leaflet of the plasma membrane, is externalized. This marker of early apoptosis becomes significant after approximately 9 hours of exposure. oup.comnih.gov

Morphological Changes: The characteristic morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, are observed after 12 hours. researchgate.netnih.gov

This process is mitochondrially-regulated, confirmed by the detection of cytochrome c release, which is a critical step in the intrinsic apoptotic pathway. oup.comncl.ac.uk

Table 1: Time-Course of Dithranol-Induced Apoptotic Events in HaCaT Keratinocytes This table is interactive. You can sort and filter the data.

| Apoptotic Event | Method of Detection | Onset Time | Reference |

|---|---|---|---|

| Caspase-3/7 Activation | Flow Cytometry | ~6 hours | oup.comnih.gov |

| Phosphatidylserine Externalization | Flow Cytometry | ~9 hours | oup.comnih.gov |

| Morphological Changes | Electron Microscopy | ~12 hours | researchgate.netnih.gov |

Effects on Gene Expression and Receptor Modulation

The epidermal growth factor receptor (EGFR) is implicated in the pathogenesis of psoriasis, where its expression is often increased. academicjournals.orgajol.info Dithranol has been shown to counteract this by transcriptionally down-regulating EGFR gene expression. academicjournals.org In studies using the HaCaT keratinocyte cell line, treatment with dithranol led to a concentration-dependent decrease in EGFR mRNA levels. academicjournals.orgajol.inforesearchgate.net This effect was observed after 4 hours of treatment with dithranol concentrations ranging from 0.1 to 0.5 µg/ml. ajol.inforesearchgate.net The down-regulation of EGFR, a key receptor in cell proliferation pathways, is another facet of dithranol's antiproliferative action. academicjournals.org

Table 2: Effect of Dithranol on EGFR mRNA Expression in HaCaT Cells This table is interactive. You can sort and filter the data.

| Dithranol Concentration (µg/ml) | Treatment Duration | Effect on EGFR mRNA | Method | Reference |

|---|

Interleukin-10 (IL-10) is an anti-inflammatory cytokine, and its receptor is often down-regulated in psoriatic skin. medicaljournals.senih.gov Dithranol has been found to upregulate the expression of the Interleukin-10 receptor (IL-10R) in human keratinocytes. nih.gov In experiments with the HaCaT cell line, dithranol treatment (0.1-0.5 µg/ml) for 30 minutes resulted in a dose-dependent increase in the mRNA production of IL-10R after 2 and 4 hours. nih.govmedchemexpress.commedchemexpress.com This increase was also confirmed at the protein level. nih.gov By increasing the number of receptors for an anti-inflammatory cytokine, dithranol may help to counteract the pro-inflammatory environment characteristic of psoriasis. nih.gov

Regulation of Epidermal Growth Factor Receptor (EGFR) mRNA Expression

Interactions with Immune Cell Function in In Vitro Models (e.g., Monocytes)

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| 10-Acetyl dithranol |

| Dithranol (Anthralin) |

| Danthrone |

| Interleukin-1 (IL-1) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Interleukin-10 (IL-10) |

| Tumor Necrosis Factor-alpha (TNF-alpha) |

Role of Radical Species and Electron Transfer in Biological Activity

The biological activity of this compound and its parent compound, dithranol (anthralin), is fundamentally linked to their redox activity. ijdvl.com This chemistry facilitates the generation of radical species and the transfer of electrons, which are considered central to the compound's therapeutic and biological effects observed in preclinical in vitro models. ijdvl.commedicaljournals.se

The core of this mechanism involves the autooxidation of the molecule. ijdvl.com The chemical structure of dithranol, with its phenolic hydroxyl groups and reactive hydrogens at the C10 position, is prone to instability and oxidation. medicaljournals.se This process involves hydrogen atom abstraction and electron transfer, leading to the formation of a corresponding anthronyl radical. medicaljournals.se This redox activity is also responsible for the generation of reactive oxygen species (ROS), such as the superoxide (B77818) radical anion (O₂⁻), which are considered key mediators of the compound's antiproliferative and proinflammatory effects. ijdvl.commedicaljournals.se

Research strongly suggests that the primary target for these actions is the mitochondrion. medicaljournals.seresearchgate.net Studies focusing on dithranol have shown that it is extensively accumulated within the mitochondria of keratinocytes. nih.gov Inside the mitochondria, the compound is believed to interact directly with the electron flow of the respiratory chain, impacting cellular respiration and, consequently, energy production. medicaljournals.senih.gov This interference is a likely consequence of its ability to participate in electron transfer reactions. medicaljournals.se

Further insight into the electron transfer process comes from studies on dissociative electron attachment (DEA). nih.gov In these in vacuo experiments, low-energy electrons interact with dithranol molecules, leading to the generation of dehydrogenated anions through H-atom abstraction. nih.gov These are the same primary products observed in vivo from the one-electron reduction of the compound, suggesting that DEA can serve as a model for the biochemical transformations of dithranol and its analogues under reductive conditions within the cell. nih.gov While this research was conducted on dithranol, it provides a likely mechanism for this compound.

While much of the specific data on radical generation is derived from its parent compound, studies on 10-acyl analogues, including this compound, confirm they possess biological and, in some cases, weak mutagenic activity in vitro. nih.gov Furthermore, research involving the binding of oxidized acetyl dithranol to the ActVA-Orf6 monooxygenase active site provides a structural basis for understanding its reaction mechanisms. researchgate.net

The table below summarizes the key radical species and processes involved in the biological activity, primarily based on research on the parent compound, dithranol.

| Reactive Species/Process | Proposed Role in Biological Activity | Supporting Evidence Source |

| Anthronyl Radical | Intermediate formed via hydrogen abstraction and electron transfer; contributes to redox cycling. | Research on dithranol shows its formation in skin and cell cultures. medicaljournals.se |

| Superoxide Radical Anion (O₂⁻) | Generated during autooxidation; considered a mediator of inflammatory and antiproliferative effects. | Formed in the dark during dithranol autooxidation. medicaljournals.se Implicated as a mediator of inflammatory response. ijdvl.com |

| Dehydrogenated Anions | Primary products of one-electron reduction in vivo; formed by H-atom abstraction. | Observed in vivo and generated by dissociative electron attachment (DEA) in vacuo. nih.gov |

| Electron Transfer | Interaction with the mitochondrial respiratory chain, leading to inhibition of cellular respiration. | Dithranol is known to accumulate in mitochondria and interact with the electron flow. medicaljournals.senih.gov |

Preclinical Pharmacological Investigations of 10 Acetyl Dithranol Derivatives

Evaluation of Biotransformation and Metabolic Fate in Animal Models (Excluding Human Pharmacokinetics)

The biotransformation of 10-acetyl dithranol in non-human systems primarily involves its conversion to the active parent compound, dithranol, which then undergoes further metabolic changes.

As a prodrug, this compound is first hydrolyzed to dithranol. The subsequent oxidative metabolism of dithranol leads to the formation of several decomposition products. The main degradation products identified are danthron (B1669808) (1,8-dihydroxyanthracene-9,10-dione) and bianthrone (B1198128) (4,4′,5,5′-tetrahydroxy-[9,9′-bianthracene]-10,10′(9H,9′H)-dione). mdpi.comresearchgate.net These products are a result of the oxidation of the active dithranol molecule.

This compound is an ester prodrug, designed to enhance stability and modify the properties of the parent molecule, dithranol. researchgate.net The primary mechanism of its conversion in non-human biological systems is enzymatic hydrolysis. researchgate.netacs.org

This bioconversion is catalyzed by ubiquitous carboxylesterases, which are found in various tissues, including the skin, as well as in the cytosol and endoplasmic reticulum of cells. acs.orgresearchgate.net These enzymes cleave the ester bond of the 10-acetyl group, releasing dithranol, the pharmacologically active agent, and acetic acid in a 1:1 ratio. researchgate.net The use of an ester bond is a common strategy in prodrug design to mask polar functional groups and potentially improve membrane permeability. researchgate.net Studies have noted that inter-species differences in esterase activity exist; for instance, rats are reported to have higher esterase activity compared to humans, which can influence the rate of prodrug conversion in these animal models. researchgate.net

Oxidative Metabolism Pathways and Decomposition Products

Comparative Biological Activity Studies of this compound and Parent Compounds/Analogues in In Vitro Models

The biological activity of this compound has been compared to its parent compound, dithranol, and other acyl analogues in various preclinical models. A significant area of investigation has been skin irritation, a known effect of dithranol.

In studies using three different animal models (mouse ear, guinea pig back, and miniature swine back), this compound was found to be the most irritant compound when compared with dithranol, 10-propionyl dithranol, and butantrone (B1197938) (10-butyryl dithranol). nih.gov In all tested animal species, butantrone was observed to be significantly less irritating than dithranol and the other two analogues. nih.gov The miniature swine model is considered a good representation of human skin for such studies. nih.gov

Table 1: Comparative Skin Irritation of Dithranol and its 10-Acyl Analogues in Animal Models Data sourced from Männistö et al., 1984. nih.gov

| Compound | Relative Irritation Potential |

|---|---|

| This compound | Most Irritant |

| 10-Propionyl Dithranol | Less irritant than this compound, more than Dithranol |

| Dithranol | Less irritant than 10-Acetyl and 10-Propionyl Dithranol |

In other in vitro studies, the ability of dithranol and its analogue butantrone to induce morphological cell transformation was assessed in cultured C3H 10T1/2 C18 fibroblasts. medicaljournals.se In this model, neither dithranol nor butantrone increased the formation of transformed foci, indicating a lack of activity in this specific assay for detecting tumorigenic potential. medicaljournals.se

Assessment of Genotoxicity in Preclinical Models (e.g., In Vitro Mutagenicity in Bacterial Strains, In Vivo Clastogenicity in Rodents)

The genotoxic potential of this compound and related compounds has been evaluated in a battery of preclinical tests.

In vitro mutagenicity was assessed using bacterial reverse mutation assays (Ames test). nih.govtentamus.com In these tests, this compound was found to be mutagenic in the Salmonella typhimurium strain TA1537. nih.govtandfonline.comresearchgate.net This strain is specifically designed to detect frameshift mutagens. However, the compound did not show mutagenic activity in two tested Escherichia coli strains or other Salmonella strains. nih.govresearchgate.net Studies comparing different 10-acyl analogues found that analogues with shorter acyl chains, such as 10-acetyl and 10-propionyl dithranol, were more mutagenic in the TA1537 strain than dithranol itself or analogues with longer chains like butantrone. tandfonline.com

Table 2: Summary of In Vitro Mutagenicity of this compound Data sourced from Männistö et al., 1986 and Viluksela, 1994. nih.govtandfonline.comresearchgate.net

| Test System | Strain | Result |

|---|---|---|

| Salmonella typhimurium | TA1537 | Mutagenic |

| Salmonella typhimurium | Other tested strains | Not Mutagenic |

The potential for clastogenicity (the ability to cause breaks in chromosomes) was examined in vitro using metaphase analysis of human lymphocytes. In these assays, this compound, along with dithranol and 10-propionyl dithranol, produced significant increases in the number of chromosome and chromatid gaps. nih.govtandfonline.com However, this did not translate to a significant induction of chromosome or chromatid breaks, and a clear dose-response relationship was not established. nih.govresearchgate.net Butantrone, the longer-chain analogue, did not cause a significant increase in either gaps or breaks. nih.gov

Table 3: Summary of In Vitro Clastogenicity of this compound in Human Lymphocytes Data sourced from Männistö et al., 1986. nih.govresearchgate.net

| Endpoint | Result |

|---|---|

| Chromosome/Chromatid Gaps | Significant Increase |

In vivo clastogenicity was assessed via the mouse micronucleus test for the parent compound dithranol and the analogue butantrone. nih.gov This test looks for the formation of micronuclei in erythrocytes, which indicates chromosome damage. The results for both dithranol and butantrone were negative, showing a lack of clastogenic activity in vivo at the maximum tolerated doses for those specific compounds. nih.gov

Structure Activity Relationship Sar Studies of 10 Acetyl Dithranol and Analogues

Impact of 10-Meso-Substituted Acyl and Alkyl Groups on Biological Properties

The substitution at the 10-meso position of the dithranol core has a significant impact on the molecule's physicochemical and biological properties, such as irritation and staining. Research has shown a clear correlation between the nature of the substituent at this position and the compound's activity profile.

Studies involving a series of 10-meso-substituted acyl analogues of dithranol have demonstrated that modifying the length of the acyl chain can systematically alter the compound's characteristics. nih.gov As a general rule, an increase in the length of the carbon chain of the 10-acyl substituent leads to a decrease in the irritative and staining properties of the molecule. nih.govmedicaljournalssweden.se This was observed in studies comparing compounds from 10-acetyldithranol (2-carbon chain) up to 10-myristoyldithranol (14-carbon chain). nih.gov

A chamber-testing technique on psoriasis patients was used to quantify the irritancy of these analogues, establishing an Irritant Dosis 50 (ID₅₀). The results showed that longer acyl chains required higher concentrations to produce a similar level of irritation. For instance, the ID₅₀ for dithranol was 0.2 mmol/kg, while for 10-acetyl dithranol, 10-propionyl dithranol, and 10-butyryl dithranol, the values were 0.5, 1.5, and 4.5 mmol/kg, respectively. semanticscholar.org This indicates a progressive decrease in irritancy as the acyl chain is extended. semanticscholar.org

Interestingly, while the irritant potential decreases, the therapeutic efficacy can be maintained. Studies have shown that dithranol, 10-propionyl dithranol, and 10-butyryl dithranol can produce nearly equivalent therapeutic effects on psoriatic lesions under occlusion, despite their differing irritation profiles. semanticscholar.org At an equimolar concentration, 10-butyryl dithranol (butantrone) exhibited the least staining and irritation. semanticscholar.org

| Compound | Acyl Chain Length | Irritant Dosis 50 (ID₅₀) (mmol/kg) semanticscholar.org |

|---|---|---|

| Dithranol | N/A (Hydrogen at C10) | 0.2 |

| This compound | 2 Carbons | 0.5 |

| 10-Propionyl dithranol | 3 Carbons | 1.5 |

| 10-Butyryl dithranol | 4 Carbons | 4.5 |

Identification of Minimum Structural Requirements for Activity

The identification of the essential molecular framework required for the biological activity of dithranol and its analogues has been a subject of scientific inquiry. A "minimum structure" concept was proposed, suggesting that three specific features were a precondition for antipsoriatic potency. core.ac.uk These requirements were identified as:

A hydroxyl group at the C-1 position.

A carbonyl group at the C-9 position.

A methylene (B1212753) group (two hydrogen atoms) at the C-10 position. core.ac.uk

However, further research has indicated that this concept may not be universally applicable, at least in the context of cell-biological tests. core.ac.uk Studies on the inhibition of the 5-lipoxygenase enzyme, which is relevant to inflammation, found no correlation between the proposed "minimum structure" and the inhibitory activity of various anthrone (B1665570) derivatives. uni-regensburg.de In fact, some nonphenolic anthrones that lack the C-1 hydroxyl group and are not considered to have antipsoriatic activity proved to be more potent inhibitors of this enzyme than dithranol itself. uni-regensburg.de This suggests that the structural requirements for different biological effects (e.g., antipsoriatic vs. anti-inflammatory) may vary and that the initial "minimum structure" concept may be an oversimplification.

Computational Approaches to SAR Prediction and Optimization

In modern medicinal chemistry, computational methods are integral to understanding structure-activity relationships and guiding the design of new, optimized compounds. These approaches supplement experimental work by providing insights into molecular properties and interactions that are difficult to observe directly.

For dithranol and its analogues, computational studies can be used to predict molecular geometry, electronic properties, and potential interactions with biological targets. mdpi.comresearchgate.net For example, quantum chemistry calculations, such as those using density functional theory (DFT) with basis sets like B3LYP/6-311++G(d,p), can be employed to optimize the molecular structure of proposed derivatives and confirm their stability. mdpi.com This was demonstrated in the computational design of a novel dithranol–salicylic (B10762653) acid prodrug, where the theoretical structural parameters were calculated to guide future synthesis. mdpi.com

Furthermore, advanced computational methodologies exist to systematically analyze and align entire series of analogues. nih.gov Techniques that combine fragment similarity scoring with dynamic programming can identify series of compounds with "SAR transfer potential." nih.gov This allows researchers to take the SAR knowledge from one chemical scaffold and apply it to a different one, which is valuable when an existing series encounters optimization roadblocks. nih.gov Such methods provide powerful tools for the rational design of new this compound analogues with improved properties. Molecular docking is another computational technique used to predict how a molecule binds to a protein target, helping to rationalize the observed biological activity and guide the design of more potent inhibitors. researchgate.net

Analytical Methodologies for 10 Acetyl Dithranol Research

Chromatographic Separation Techniques (e.g., Thin Layer Chromatography)

Chromatographic methods are fundamental for the separation, identification, and purification of 10-Acetyl dithranol from reaction mixtures and biological matrices. nih.govbioanalysis-zone.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid technique for analyzing the purity of this compound and monitoring the progress of its synthesis. researchgate.netwikipedia.org In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate, which serves as the stationary phase. wikipedia.org A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber with a solvent system (the mobile phase). wikipedia.orglibretexts.org The separation is based on the compound's polarity, which affects its affinity for the stationary phase versus the mobile phase, resulting in different migration rates up the plate. wikipedia.org This technique has been noted for its application in the analysis of dithranol and its derivatives. uni-regensburg.degoogle.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation and quantification of this compound. It offers higher resolution and sensitivity compared to TLC. ijpsjournal.com Isocratic HPLC methods have been developed for the separation of dithranol, and similar approaches are applicable to its acetylated form. researchgate.net General pharmacopoeial chapters on chromatographic separation techniques provide standardized guidelines for these analytical procedures. edqm.eu

Spectrophotometric and Spectrometric Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Spectrometric Methods:

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and structural formula of this compound. google.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are suitable for analyzing organic macromolecules. chemsrc.comcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, which is crucial for confirming the structure of this compound. google.com

X-ray Crystallography: This technique can be used to determine the three-dimensional structure of a molecule. The crystal structure of an enzyme has been analyzed with acetyl dithranol bound in its active site, providing insight into its interactions at a molecular level. researchgate.net

Spectrophotometric Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its synthesis and structure. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method is used to study the electronic properties of the compound and is relevant for the analysis of dithranol and its derivatives. mdpi.comresearchgate.net

| Technique | Application for this compound | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Determination of molecular weight and structural formula. | google.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation by analyzing the chemical environment of hydrogen atoms. | google.com |

| Infrared (IR) Spectroscopy | Identification of functional groups to confirm molecular structure. | google.com |

| UV-Visible Spectroscopy | Analysis of electronic properties. | mdpi.comresearchgate.net |

| X-ray Crystallography | Determination of three-dimensional molecular structure and binding interactions. | researchgate.net |

Cell-Based Assays for Biological Activity Profiling (e.g., MTT, Flow Cytometry, Caspase Activation Assays)

To understand the biological effects of this compound, various cell-based assays are employed. These assays help to profile its activity, such as its effects on cell proliferation and apoptosis (programmed cell death), often in comparison to its parent compound, dithranol. nih.gov

MTT Assay: This is a colorimetric assay used to assess cell viability and proliferation. atcc.org Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. atcc.org This assay is used to measure the anti-proliferative activity of compounds like dithranol on keratinocyte cell lines and would be a key method for evaluating this compound. medchemexpress.commedchemexpress.com

Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of cells. For this compound, it can be used to detect markers of apoptosis, such as phosphatidylserine (B164497) externalization on the cell surface. researchgate.netgoogle.com Studies on dithranol have used flow cytometry to investigate its time- and dose-dependent effects on apoptosis in human keratinocytes. researchgate.net

Caspase Activation Assays: Caspases are a family of proteases that are critical in initiating and executing apoptosis. mpbio.comthermofisher.com Assays that measure the activity of caspases, such as caspase-3 and caspase-7, are used to confirm that a compound induces cell death via apoptosis. researchgate.net These assays are typically colorimetric or fluorometric and detect the cleavage of a specific substrate by the activated caspase. mpbio.combosterbio.com Research has shown that dithranol's mechanism involves the activation of the caspase cascade, making these assays essential for characterizing the apoptotic potential of this compound. researchgate.net Furthermore, studies have indicated that this compound exhibits chromosome-damaging activity in human lymphocytes, highlighting the use of cell-based assays to determine its genotoxic potential. tandfonline.com

| Assay | Biological Question Addressed | Principle | Reference |

|---|---|---|---|

| MTT Assay | Does the compound inhibit cell proliferation or reduce cell viability? | Measures metabolic activity via reduction of MTT to formazan by viable cells. | atcc.org |

| Flow Cytometry | Does the compound induce apoptosis (e.g., phosphatidylserine externalization)? | Analyzes individual cells for fluorescence signals from labeled markers. | researchgate.netgoogle.com |

| Caspase Activation Assays | Is the apoptotic pathway activated? | Detects the activity of key apoptotic enzymes (caspases) through substrate cleavage. | researchgate.netmpbio.combosterbio.com |

Gene Expression Analysis Techniques (e.g., RT-PCR, Quantitative Real-Time PCR)

To delve deeper into the molecular mechanisms of this compound, techniques that analyze changes in gene expression are utilized. These methods can reveal which cellular pathways are affected by the compound.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to detect and quantify the messenger RNA (mRNA) levels of specific genes. csic.es The process involves converting mRNA into complementary DNA (cDNA), which is then amplified by PCR. nih.gov Studies on dithranol have used RT-PCR to investigate its effects on the expression of genes involved in inflammation and cell growth, such as interleukins and growth factor receptors, in keratinocyte cell lines. nih.govresearchgate.net

Quantitative Real-Time PCR (qPCR): This technique, also known as real-time PCR, monitors the amplification of a targeted DNA molecule during the PCR in real-time, not at its end, as in conventional PCR. uaslp.mx This allows for the precise quantification of gene expression levels. nih.gov The method uses fluorescent dyes that bind to the amplified DNA, and the fluorescence intensity is proportional to the amount of DNA produced. uaslp.mx qPCR has been used to substantiate findings from RT-PCR, for example, by showing a concentration-dependent down-regulation of EGFR mRNA by dithranol in HaCaT cells. researchgate.net These techniques are crucial for comparing the molecular effects of this compound to its parent compound.

| Technique | Application | Principle | Reference |

|---|---|---|---|

| RT-PCR | Detection and semi-quantitative analysis of specific gene expression (mRNA levels). | mRNA is reverse transcribed to cDNA, which is then amplified via PCR. The final product is visualized on a gel. | csic.esnih.gov |

| Quantitative Real-Time PCR (qPCR) | Precise quantification of changes in gene expression. | Amplification of cDNA is monitored in real-time using fluorescent probes or dyes. The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA. | researchgate.netuaslp.mxnih.gov |

Prodrug Design Principles and 10 Acetyl Dithranol As a Model Prodrug

Theoretical Frameworks for Prodrug Design

The rational design of a prodrug is guided by specific therapeutic objectives and an understanding of the biological environment where the prodrug will be activated. slideshare.net The primary goal is to overcome a specific barrier to a drug's utility, which can be pharmaceutical (e.g., poor stability), pharmacokinetic (e.g., poor absorption, presystemic metabolism), or pharmacodynamic (e.g., lack of site specificity, toxicity). researchgate.netresearchgate.net

Prodrugs are broadly classified into two main categories: carrier-linked prodrugs and bioprecursors. slideshare.net

Carrier-linked prodrugs involve the attachment of a carrier moiety (the "promoiety") to the active drug via a metabolically labile linkage. slideshare.net This is the most common type of prodrug. Depending on the structure, they can be further categorized:

Bipartite prodrugs consist of the drug directly attached to one carrier group. slideshare.net

Tripartite prodrugs feature a linker or spacer connecting the drug and the carrier moiety. slideshare.net

Mutual prodrugs are a special class where the carrier itself is another pharmacologically active agent, resulting in a compound that links two synergistic drugs. slideshare.net

10-Acetyl dithranol is a classic example of a bipartite, carrier-linked prodrug. The active drug, dithranol, is attached to an acetyl group (the carrier) via an ester bond. The theoretical basis for this modification is to increase the lipophilicity of the dithranol molecule. Enhanced lipophilicity can improve the compound's partitioning into and permeation across the stratum corneum, the outermost layer of the skin which acts as the primary barrier. mdpi.com Once within the viable layers of the skin, the prodrug is designed to be cleaved, releasing the active dithranol at the target site. nih.govmdpi.com This site-specific conversion is crucial for localizing the therapeutic effect and minimizing the irritation and staining associated with the parent drug on the skin surface. mdpi.commedicaljournalssweden.se

Enzymatic Activation Mechanisms of Ester Prodrugs

The success of an ester-based prodrug like this compound hinges on its efficient and selective cleavage by endogenous enzymes at the desired site of action. scirp.org The primary enzymes responsible for hydrolyzing ester bonds in vivo are esterases. nih.gov These hydrolytic enzymes are widely distributed throughout the body, including in the liver, plasma, and skin. mdpi.comnih.gov For topically applied prodrugs, the metabolic activity of skin esterases is of paramount importance. nih.govmdpi.com

The skin is metabolically active and contains various enzymes capable of biotransformation. mdpi.comoaepublish.com Esterases, particularly carboxylesterases (CES), are found in significant concentrations within the skin, localized in both the epidermis and dermis. mdpi.comnih.govoaepublish.com These enzymes catalyze the hydrolysis of ester-containing compounds, making them ideal for activating topical ester prodrugs. mdpi.comnih.gov

The activation mechanism for this compound involves the following steps:

The more lipophilic this compound permeates the stratum corneum more effectively than the parent dithranol.

Upon reaching the viable epidermis and dermis, it becomes a substrate for cutaneous esterases.

The esterases catalyze the hydrolytic cleavage of the ester bond, releasing the active dithranol and acetic acid, a non-toxic byproduct. researchgate.net

This enzymatic release ensures that the highly reactive dithranol is generated within the psoriatic lesion, thereby concentrating its antiproliferative effects where needed and reducing exposure to the healthy surrounding skin. wipo.intgoogle.com The rate of this conversion is a critical factor; it must be rapid enough to achieve therapeutic concentrations of dithranol but controlled enough to provide a sustained effect. mdpi.com

| Enzyme Class | Primary Location for Topical Prodrugs | Role in Activation | Examples of Substrates |

| Carboxylesterases (CES) | Epidermis, Dermis (Cytosol) nih.govoaepublish.com | Hydrolyze a wide range of ester-containing compounds. mdpi.com Key for activating many ester prodrugs in the skin. scirp.org | Ketoprofen esters, mdpi.com Propranolol esters, mdpi.com Methyl salicylate (B1505791) oaepublish.com |

| Arylesterases | Skin (Cytosol) nih.gov | Hydrolyze aromatic esters. nih.gov | Phenyl acetate (B1210297) nih.gov |

| Phospholipase A₂ (PLA₂) | Inflamed Tissues mdpi.commdpi.com | Overexpressed in inflammatory conditions; used for targeted activation of phospholipid-based prodrugs. nih.gov | Phospholipid-drug conjugates mdpi.com |

| Alkaline Phosphatase (ALP) | Various tissues | Activates phosphate (B84403) ester prodrugs. mdpi.commdpi.com | Prednisolone phosphate researchgate.net |

This table summarizes key enzymes involved in the activation of various prodrugs, with a focus on those relevant to ester prodrugs and topical delivery.

Computational Design and In Silico Analysis of Prodrugs

In modern drug discovery, computational methods, or in silico analysis, play a pivotal role in the rational design and evaluation of prodrugs before their synthesis and experimental testing. preprints.orgijrpr.com These techniques significantly reduce the time and cost of development by predicting the properties and behavior of potential prodrug candidates. mdpi.commdpi.com

For a prodrug like this compound, computational tools can model various aspects critical to its success:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. jocpr.com These models can be used to predict how modifications, such as adding an acetyl group, will affect lipophilicity, skin permeability, and enzymatic stability. slideshare.net

Molecular Docking: This technique predicts the preferred orientation of a prodrug when bound to the active site of a target enzyme, such as a carboxylesterase. mdpi.comijrpr.com Docking studies can help determine if the prodrug fits well within the enzyme's catalytic site, a prerequisite for efficient cleavage. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic movements and interactions between the prodrug and the enzyme over time. mdpi.comijrpr.com This can reveal the conformational changes required for binding and catalysis and help elucidate the mechanism of enzymatic activation. mdpi.commdpi.com For example, MD simulations have been used to optimize linker length in phospholipid prodrugs to ensure optimal activation by PLA₂. mdpi.comnih.gov

Quantum Mechanics (QM) Methods: QM calculations can provide deep insights into the electronic properties of the prodrug, such as the reactivity of the ester bond. mdpi.comijrpr.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the ease of electron transfer during the hydrolytic cleavage process. mdpi.com

ADME/T Prediction: In silico tools like SwissADME can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (T) of a molecule. mdpi.comcambridge.org For a dithranol prodrug, these tools could predict its skin permeability, metabolic stability, and whether it interacts with key enzymes like Cytochrome P450 isoenzymes. mdpi.com A recent computational study designed a novel dual-action prodrug by linking dithranol to salicylic (B10762653) acid with an ester bond, using in silico ADME studies and quantum chemistry to analyze its potential pharmacokinetic activities. mdpi.comresearchgate.net

| In Silico Tool/Method | Application in Prodrug Design | Predicted Parameters |

| QSAR | Predicts biological activity from chemical structure. jocpr.com | Lipophilicity, Permeability, Metabolic Stability |

| Molecular Docking | Simulates the binding of the prodrug to the enzyme's active site. ijrpr.com | Binding affinity, Orientation, Enzyme-substrate compatibility |

| Molecular Dynamics (MD) | Simulates the movement and interaction of the prodrug-enzyme complex over time. mdpi.com | Binding stability, Conformational changes, Activation mechanism |

| Quantum Mechanics (QM) | Calculates electronic properties and reactivity of the molecule. ijrpr.com | Bond stability, Reaction energy barriers, HOMO-LUMO gap mdpi.com |

| ADME/T Prediction Software | Estimates pharmacokinetic and toxicity profiles from the molecular structure. mdpi.com | Solubility, Permeability (e.g., skin), Cytochrome P450 inhibition, Toxicity endpoints |

This table outlines common computational tools and their specific applications in the design and analysis of prodrugs.

Implications for Targeted Delivery and Sustained Release Research

The prodrug strategy, as applied to this compound, has significant implications for advancing targeted delivery and sustained release technologies, particularly in dermatology.

Targeted Delivery: The primary goal of targeted drug delivery is to concentrate a therapeutic agent at its site of action, thereby increasing efficacy while reducing off-target side effects and systemic toxicity. openaccessjournals.com For dithranol, the target is the psoriatic plaque within the skin. The prodrug approach achieves targeting through several mechanisms:

Enhanced Permeation: By increasing lipophilicity, the prodrug is better able to cross the stratum corneum barrier, which is a form of passive targeting to the skin. nih.gov

Site-Specific Activation: The reliance on cutaneous esterases for activation means the active drug is preferentially released within the viable skin layers where these enzymes are present. mdpi.commdpi.com This minimizes the presence of free, irritating dithranol on the skin surface.

Sustained Release: Sustained release systems are designed to deliver a drug at a predetermined rate over a prolonged period, maintaining a constant therapeutic concentration and reducing the frequency of administration. The prodrug concept contributes to sustained release by creating a depot of the inactive form within the skin. nih.gov As the this compound partitions into the skin, it is gradually converted to active dithranol by esterases. mdpi.com The rate of this enzymatic conversion controls the release of the active drug, providing a prolonged therapeutic effect from a single application. This avoids the high initial concentration peak seen with conventional formulations, which is often associated with irritation.

Furthermore, the formulation of prodrugs like this compound into advanced delivery vehicles, such as hydrogels, can further enhance these properties. wipo.intgoogle.com Hydrogels can provide a hydrated environment, control the release of the prodrug onto the skin, and offer a more cosmetically elegant and less messy application, improving patient compliance. mdpi.com The combination of the prodrug approach with innovative formulation technologies represents a powerful strategy for optimizing topical therapies. openaccessjournals.com

Advanced Research Perspectives and Future Directions

Elucidation of Unidentified Molecular Targets and Pathways

Direct research identifying the complete set of molecular targets for 10-acetyl dithranol is limited. Much of its presumed mechanism is extrapolated from its parent compound, dithranol. Dithranol is known to exert its effects through a multi-target mechanism, primarily believed to involve the generation of reactive oxygen species (ROS), inhibition of cellular proliferation, and modulation of inflammatory pathways. nih.govnih.gov Research indicates that dithranol directly targets keratinocytes, leading to a rapid decrease in the expression of differentiation regulators and antimicrobial peptides. nih.gov It also inhibits the IL-36 inflammatory loop, a key pathway in psoriasis, and its effects on the IL-17/IL-23 axis appear to be secondary and delayed. nih.gov

Future research on this compound should aim to move beyond these assumptions and delineate its unique molecular interactions. Advanced proteomic and genomic techniques could be employed to identify specific protein binding partners that may differ from those of dithranol due to the presence of the acetyl group. A key research question is whether the acetylation at the C-10 position alters the molecule's ability to generate radicals or interact with specific cellular components, potentially leading to a different spectrum of biological activity. medicaljournalssweden.se Identifying these unique targets would be crucial for understanding any distinct therapeutic or research applications it may hold.

Development of Novel this compound Analogues with Enhanced Research Utility

The development of analogues of dithranol has historically aimed to reduce side effects like skin irritation and staining while maintaining therapeutic efficacy. medicaljournalssweden.sesemanticscholar.org Studies in the 1980s explored a series of 10-acyl analogues, including 10-acetyl, 10-propionyl, and 10-butyryl dithranol (butantrone). medicaljournalssweden.senih.govnih.gov These studies found that increasing the length of the acyl chain could decrease irritation and staining. medicaljournalssweden.se

Future research could build on this foundation by designing and synthesizing novel analogues of this compound with specific research applications in mind. For instance, analogues could be developed with fluorescent tags or biotin (B1667282) labels to facilitate their use in cellular imaging and protein pull-down assays. Other modifications could focus on improving stability or altering redox potential to fine-tune its biological activity for specific experimental contexts. Recently, computational design and the synthesis of co-drugs, such as linking dithranol to other active molecules like salicylic (B10762653) acid or naproxen (B1676952) via an ester bond, have been proposed to create prodrugs with enhanced delivery and potentially reduced side effects. nih.govmdpi.com This prodrug strategy could be adapted for this compound to create tools with controlled release mechanisms, activated by specific cellular enzymes.

Integration with Systems Biology and Metabolomics Approaches in Preclinical Research

Currently, there is a notable absence of published research integrating this compound with systems biology or metabolomics. These fields offer a holistic view of biological systems by simultaneously measuring and analyzing vast numbers of molecules like genes, proteins, and metabolites. nih.govnih.gov

A significant future direction would be to apply these "omics" technologies to understand the global cellular response to this compound. Metabolomics studies, using techniques like NMR spectroscopy or mass spectrometry, could reveal comprehensive changes in the metabolic profile of cells or tissues upon treatment. nih.gov This could uncover previously unknown pathways affected by the compound and provide biomarkers of its activity. Integrating this metabolic data with transcriptomic (gene expression) and proteomic (protein expression) data would allow for the construction of detailed network models of the drug's mechanism of action. nih.govresearchgate.net Such an approach could clarify how this compound affects cellular energy metabolism, redox balance, and inflammatory signaling networks, providing a much deeper understanding than traditional single-target analyses.

Potential Applications of this compound as a Chemical Probe in Cell Biology

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. unc.edupromega.com To be considered a high-quality probe, a compound must demonstrate high potency, selectivity for its intended target, and a well-understood mechanism of action. promega.comopentargets.org

At present, this compound has not been characterized or utilized as a chemical probe. Its known parent compound, dithranol, is relatively non-selective, which limits its utility in this role. However, the future development of highly selective analogues of this compound could yield valuable chemical probes. If a unique and specific molecular target for this compound or one of its novel derivatives were identified (as discussed in 9.1 and 9.2), it could be developed into a probe to investigate the function of that specific target in various disease models. The use of a well-characterized probe, alongside a structurally similar but inactive control compound, is a powerful method for validating the role of a protein in a biological process. unc.edu

Methodological Advancements in Dithranol Derivative Research

Future research on this compound and other derivatives will benefit from broader methodological advancements in drug delivery and analysis. For instance, the development of advanced topical drug delivery systems, such as microemulsions, nanoparticles, and hydrogels, could improve the stability and skin penetration of these compounds, allowing for more controlled and targeted application in experimental settings. rjpbr.comimpactfactor.org

Furthermore, advancements in analytical chemistry are crucial. High-performance liquid chromatography (HPLC) and mass spectrometry techniques are essential for studying the stability, degradation, and metabolic fate of dithranol derivatives. whiterose.ac.uk The application of computational chemistry and molecular modeling, as demonstrated in recent dithranol-salicylic acid prodrug design, can accelerate the design of new derivatives with desired properties, predicting their behavior and interactions before undertaking complex synthesis. mdpi.com These advanced methodologies will be instrumental in overcoming the challenges associated with dithranol-based compounds, such as instability and off-target effects, thereby enabling more precise and informative research.

Q & A

Q. What are the primary mechanisms of action of dithranol derivatives like 10-acetyl dithranol in psoriasis treatment?

Dithranol derivatives exert antipsoriatic effects through mitochondrial dysfunction induction in keratinocytes, inhibition of DNA replication/repair, and promotion of apoptosis. For example, dithranol disrupts mitochondrial structure and triggers keratinocyte apoptosis, contributing to plaque clearance . Researchers should validate these mechanisms using in vitro keratinocyte models (e.g., HaCaT cells) treated with therapeutically relevant doses (0–0.5 µg/mL), followed by metabolomic profiling via GC-MS to track metabolic perturbations .

Q. How can researchers address the poor solubility and photostability of dithranol derivatives in formulation design?

Encapsulation strategies such as β-cyclodextrin nanosponges significantly enhance solubility and photostability. The solvent evaporation technique outperforms the melt method, improving solubility by 2.5-fold and retaining >80% antioxidant efficacy post-photodegradation . Stability studies should include accelerated photodegradation assays with UV exposure, quantified via HPLC, to compare residual drug content between formulations .

Q. What analytical methods are recommended for quantifying dithranol and its degradation products?

High-performance liquid chromatography (HPLC) with ≥90% purity thresholds is standard for quantifying dithranol and impurities like 1-hydroxyanthracen-9(10H)-one . MALDI-TOF-MS with matrices like dithranol or chrysophanol (a natural alternative) enables structural characterization .

Advanced Research Questions

Q. What experimental models are suitable for assessing the carcinogenic potential of dithranol derivatives?

The C3H 10T1/2C18 fibroblast transformation assay is a validated in vitro model but may fail to detect weak tumorigenicity observed in vivo. Cells are exposed to test compounds (e.g., 10-butyryl dithranol) for 48 hours, cultured for 5 weeks, and assessed for transformed foci formation . Negative results should be corroborated with in vivo tumor promotion studies, as dithranol derivatives show discordant effects between models .

Q. How can factorial design optimize dithranol-loaded nanoparticle formulations?

A 3² factorial design evaluates variables like drug:lipid ratio (X₁) and sonication time (X₂) on responses such as particle size (Y₁) and entrapment efficiency (Y₂). Increasing X₁ from 1:5 to 1:10 reduces particle size from 348 nm to 219 nm, while extending X₂ improves %EE from 51% to 72% . Ex vivo skin penetration assays using Franz diffusion cells validate optimized formulations .

Q. How does vehicle composition influence the percutaneous absorption of dithranol derivatives?

Hydrophobic vehicles (e.g., Vaseline) enhance dithranol penetration into the stratum corneum by 3-fold compared to hydrophilic bases (e.g., PEG ointments) . Horizontal skin slicing post-application (10–1000 min), followed by scintillation counting, compares vehicle-dependent permeation profiles .

Q. How can researchers evaluate synergism between dithranol and UVB phototherapy?

Design clinical trials comparing monotherapy (dithranol 24-h application) versus combination with UVB (311 nm), measuring Psoriasis Area Severity Index (PASI) scores. In vitro, pre-treat HaCaT cells with subtherapeutic UVB doses (10–50 mJ/cm²) before dithranol exposure, assessing apoptotic markers via flow cytometry .

Q. What are critical considerations when designing in vitro models to study dithranol’s effects on keratinocytes?

Use HaCaT cells treated with 0.1–0.5 µg/mL dithranol. Optimize metabolite extraction by quenching cellular activity with liquid nitrogen and employing methanol:water (4:1) solvents. Analyze metabolic shifts via GC-MS coupled with correlation networks to identify affected pathways .

Methodological Notes

- Contradictions : While some studies report synergism between dithranol and UVB , others show no added benefit in optimized regimens .

- Standards : Pharmacopoeia guidelines (e.g., EP 10.0) provide purity criteria for dithranol .

- Avoided Sources : Commercial suppliers (e.g., Medchemexpress ) are excluded per reliability criteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.